molecular formula C10H8ClNO B1515206 3-Chloro-6-methoxyquinoline CAS No. 861553-63-1

3-Chloro-6-methoxyquinoline

Cat. No. B1515206
CAS RN: 861553-63-1
M. Wt: 193.63 g/mol
InChI Key: XLIDUPWUYJWYGP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyquinoline is a type of quinoline, a class of compounds that are mainly used as solvents. They are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The synthesis of this compound involves a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound utilizes 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The ground and excited state dipole moments were experimentally determined using the solvatochromic shift method . The detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments, and HOMO–LUMO energy gap were estimated through ab initio computations .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are similar to this compound, has been extensively studied. The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been covered .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various methods. The photophysical properties were examined through absorption and fluorescence spectroscopy . The compound is also analyzed for its melting point .

Scientific Research Applications

Chemosensory Applications

3-Chloro-6-methoxyquinoline and its derivatives have been studied for their potential use as chemosensors. One derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, shows promise in detecting Cd²⁺ ions selectively over other metal ions. This sensitivity to Cd²⁺ makes it potentially useful for monitoring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antimicrobial Applications

Studies have found that certain this compound derivatives exhibit antimicrobial properties. For instance, (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate demonstrated significant activity against various bacterial and fungal species, including B. subtilis, S. aureus, E. coli, K. pneumonia, C. albicans, and A. niger. This suggests potential applications in the development of new antimicrobial agents (Tabassum et al., 2014).

Applications in Synthesis of Novel Compounds

The derivatives of this compound have been utilized in synthesizing various novel compounds. For example, reactions involving thiazolidinone derivatives derived from this compound derivatives have shown antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Rana et al., 2008).

Luminescence Properties

Cyano functionalized 6-methoxyquinolin-2-ones, synthesized from derivatives like 4-chloro-6-methoxyquinolin-2-ones, have been studied for their fluorescence properties. These substances exhibit emissions up to 550 nm, suggesting their potential use in fluorescence-based applications (Enoua et al., 2009).

Applications in Metabolism Studies

Derivatives of this compound, like primaquine, have been subjected to metabolic studies using microorganisms. The metabolic derivatives of these compounds have been analyzed, contributing valuable insights to pharmaceutical metabolism research (Clark et al., 1981).

Applications in Antitumor Agents

Some this compound derivatives have been explored for their potential as antitumor agents. For example, certain derivatives exhibited significant inhibitory activity against various tumor cell lines, indicating their potential in cancer treatment research (Chou et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 6-Methoxyquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .

Future Directions

Future research directions could include the development of microwave irradiation synthesis methods for quinoline and its derivatives that are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent-free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .

properties

IUPAC Name

3-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDUPWUYJWYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60840520
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861553-63-1
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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